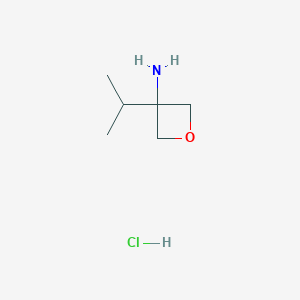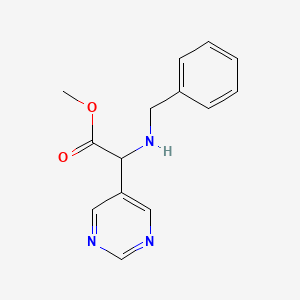
Methyl 2-(benzylamino)-2-pyrimidin-5-YL-acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(benzylamino)-2-pyrimidin-5-YL-acetate is a chemical compound with significant applications in various fields of science and industry. This compound is known for its unique structure and reactivity, making it a valuable intermediate in organic synthesis.
Synthetic Routes and Reaction Conditions:
Benzylamine Reaction: The compound can be synthesized by reacting benzylamine with pyrimidin-5-yl-acetic acid in the presence of a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) under mild conditions.
Methyl Esterification: The resulting intermediate can be further esterified using methanol in the presence of an acid catalyst to form the final product.
Industrial Production Methods:
Batch Process: In an industrial setting, the compound is typically produced in a batch process where raw materials are added in specific quantities and reaction conditions are carefully controlled to ensure high yield and purity.
Continuous Flow Process: Some advanced production facilities may use a continuous flow process to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to reduce specific functional groups within the compound.
Substitution: Substitution reactions are common, where different substituents can replace existing groups on the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones.
Reduction Products: Alcohols and amines.
Substitution Products: Different derivatives based on the substituents used.
科学的研究の応用
Chemistry: Methyl 2-(benzylamino)-2-pyrimidin-5-YL-acetate is used as an intermediate in the synthesis of more complex organic molecules. It is valuable in the development of new pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential biological activity, including its role in enzyme inhibition and receptor binding.
Medicine: It is explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The compound exerts its effects through specific molecular targets and pathways. It may interact with enzymes or receptors, leading to biological responses. The exact mechanism can vary depending on the application and the specific derivatives involved.
類似化合物との比較
Methyl 2-(benzylamino)acetate: A closely related compound with similar reactivity and applications.
2-Benzylamino-2-methyl-1-propanol:
Uniqueness: Methyl 2-(benzylamino)-2-pyrimidin-5-YL-acetate stands out due to its specific pyrimidin-5-yl group, which imparts unique chemical properties and reactivity compared to its analogs.
This comprehensive overview highlights the importance and versatility of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development.
特性
分子式 |
C14H15N3O2 |
|---|---|
分子量 |
257.29 g/mol |
IUPAC名 |
methyl 2-(benzylamino)-2-pyrimidin-5-ylacetate |
InChI |
InChI=1S/C14H15N3O2/c1-19-14(18)13(12-8-15-10-16-9-12)17-7-11-5-3-2-4-6-11/h2-6,8-10,13,17H,7H2,1H3 |
InChIキー |
NAKRSZATLPDKEE-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C(C1=CN=CN=C1)NCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,2,3,3-Tetrafluoro-2,3-dihydro-benzo[1,4]dioxine-6-sulfonyl chloride](/img/structure/B15363084.png)
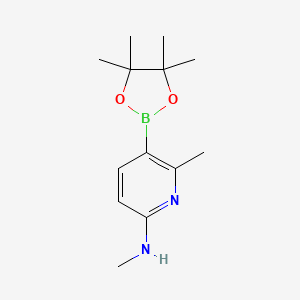
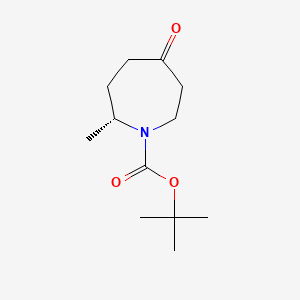
![7-Benzyl-1-oxa-7-azaspiro[4.4]nonan-2-one](/img/structure/B15363106.png)
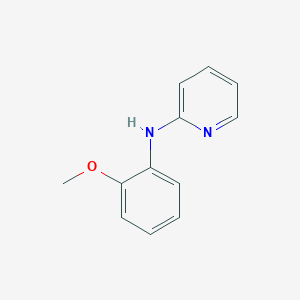

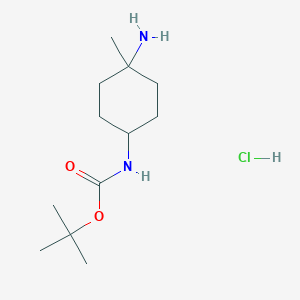
![(2S,3S,4AS,5R,8AS)-5-(Benzyloxy)-2,3-dimethoxy-2,3-dimethyltetrahydro-5H-pyrano[3,4-B][1,4]dioxin-8(7H)-one](/img/structure/B15363136.png)
![Tert-butyl N-[(2-chloro-1,6-naphthyridin-7-YL)methyl]carbamate](/img/structure/B15363145.png)
![4-(chloromethyl)-N-[[(2Z)-2-[(E)-3-(3,3-dimethyl-1-octadecylindol-1-ium-2-yl)prop-2-enylidene]-3,3-dimethyl-1-octadecylindol-5-yl]methyl]benzamide;chloride](/img/structure/B15363149.png)
![[3-(Hydroxymethyl)-1-(P-tolylsulfonyloxymethyl)cyclobutyl]methyl 4-methylbenzenesulfonate](/img/structure/B15363152.png)
![[2-(Methylamino)cyclopentyl]methanol](/img/structure/B15363165.png)

